

Application Notes and Protocols for the Quantitative Analysis of 8 β -Tigloyloxyreynosin

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Compound of Interest

Compound Name: *8beta-Tigloyloxyreynosin*

Cat. No.: *B15493856*

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Introduction

8 β -Tigloyloxyreynosin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. As interest in the therapeutic potential of 8 β -Tigloyloxyreynosin grows, robust and reliable quantitative analysis methods are essential for researchers in natural product chemistry, pharmacology, and drug development. These methods are crucial for the quality control of herbal extracts, pharmacokinetic studies, and mechanism of action investigations.

This document provides detailed application notes and protocols for the quantitative analysis of 8 β -Tigloyloxyreynosin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a proposed anti-inflammatory signaling pathway for 8 β -Tigloyloxyreynosin is illustrated.

Quantitative Analysis Methods

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of sesquiterpene lactones due to its simplicity, robustness, and cost-effectiveness.^[1] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Application Note 1: Quantification of 8 β -Tigloyloxyreynosin in Plant Material using HPLC-UV

This method is suitable for the quantification of 8 β -Tigloyloxyreynosin in dried plant material, such as from Vernonia species. The protocol is based on a validated method for a structurally similar sesquiterpene lactone, 8 α -tigloyloxy-hirsutinolide-13-O-acetate, isolated from Vernonia cinerea.^[1]

Experimental Protocol: HPLC-UV

1. Sample Preparation (Solid-Liquid Extraction)

- 1.1. Weigh 1.0 g of pulverized, dried plant material into a 50 mL conical tube.
- 1.2. Add 20 mL of methanol.
- 1.3. Sonicate for 30 minutes in an ultrasonic bath.
- 1.4. Centrifuge the mixture at 4000 rpm for 10 minutes.
- 1.5. Collect the supernatant.
- 1.6. Repeat the extraction (steps 1.2-1.5) two more times with fresh methanol.
- 1.7. Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
- 1.8. Reconstitute the dried extract in 1.0 mL of methanol.
- 1.9. Filter the reconstituted extract through a 0.45 μ m syringe filter into an HPLC vial.

2. Chromatographic Conditions

- Instrument: HPLC system with a UV/Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 µL.

3. Calibration Curve

- Prepare a stock solution of 8 β -Tigloyloxyreynosin standard in methanol (1 mg/mL).
- Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.
- Inject each standard solution in triplicate and plot the peak area against the concentration to construct the calibration curve.

4. Quantification

- Inject the prepared sample extract.
- Identify the peak corresponding to 8 β -Tigloyloxyreynosin by comparing the retention time with the standard.
- Calculate the concentration of 8 β -Tigloyloxyreynosin in the sample using the regression equation from the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation Parameters (Hypothetical)

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

Application Note 2: Sensitive Quantification of 8 β -Tigloyloxyreynosin in Biological Matrices using LC-MS/MS

This method is designed for the sensitive and selective quantification of 8 β -Tigloyloxyreynosin in biological matrices such as plasma, which is essential for pharmacokinetic studies. The protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

- 1.1. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
- 1.2. Vortex for 1 minute to precipitate proteins.
- 1.3. Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- 1.4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- 1.5. Reconstitute the residue in 100 µL of the initial mobile phase.

- 1.6. Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

- Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
 - 8 β -Tigloyloxyreynosin: Precursor ion $[M+H]^+$ → Product ion 1 (for quantification), Product ion 2 (for confirmation).
 - Internal Standard: Precursor ion $[M+H]^+$ → Product ion.

3. Data Analysis

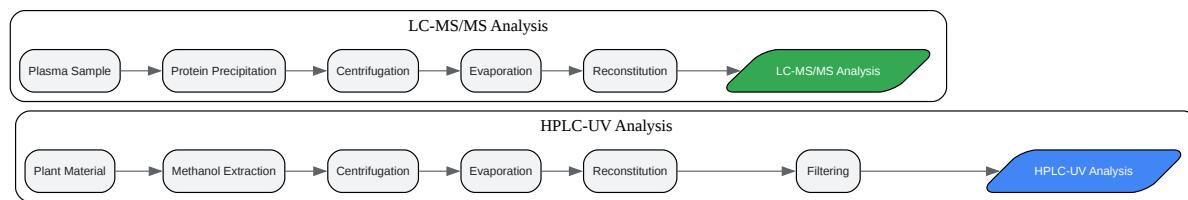
- Quantification is based on the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Quantitative Data Summary: LC-MS/MS Method Validation Parameters (Hypothetical)

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Precision (RSD%)	< 15%
Accuracy (Recovery %)	85 - 115%
Matrix Effect	< 15%

Visualizations

Experimental Workflow

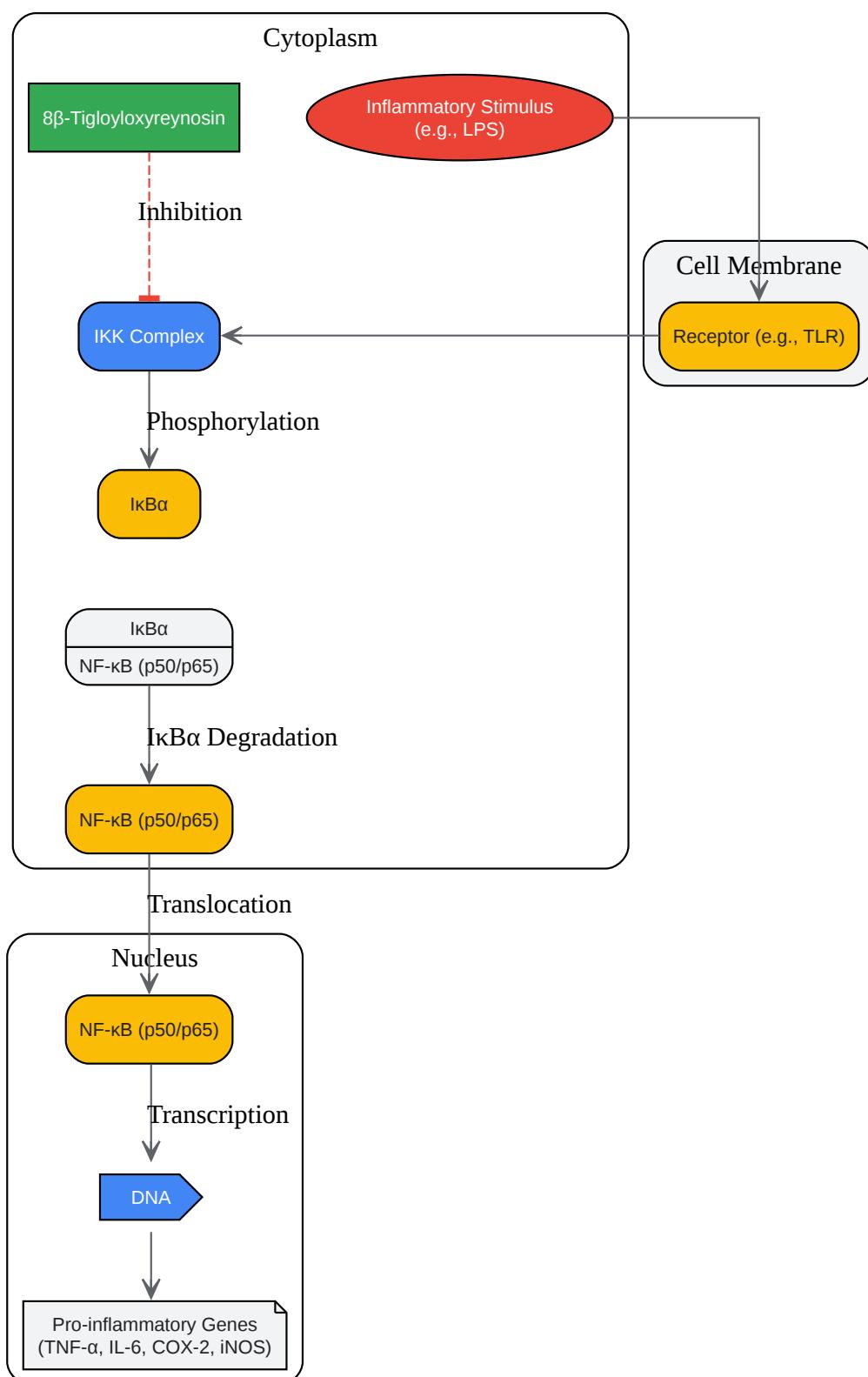


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Caption: Workflow for the quantitative analysis of 8 β -Tigloyloxyreynosin.

Proposed Anti-inflammatory Signaling Pathway

Sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[2][3]} This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. The proposed mechanism for 8 β -Tigloyloxyreynosin involves the inhibition of the I κ B kinase (IKK) complex, which prevents the degradation of I κ B α and the subsequent nuclear translocation of the p50/p65 NF- κ B dimer.

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